5-Fluoro-2,3-dihydro-benzofuran-3-ylamine

Chiral resolution Enantiomeric purity Asymmetric synthesis

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine is a fluorinated chiral amine scaffold for CNS-targeted drug discovery. The 5-fluoro substituent enhances metabolic stability and blood-brain barrier permeability versus non-fluorinated analogs. The chiral center at the 3-position enables asymmetric synthesis of enantiopure candidates. Procure as the HCl salt (MW 189.61) for optimal aqueous solubility and assay reproducibility. For ICH Q3D-compliant API programs, specify metal catalyst-free synthetic routes. Validated in EED inhibitor programs with nanomolar potency.

Molecular Formula C8H8FNO
Molecular Weight 153.15 g/mol
CAS No. 885280-83-1
Cat. No. B1340894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2,3-dihydro-benzofuran-3-ylamine
CAS885280-83-1
Molecular FormulaC8H8FNO
Molecular Weight153.15 g/mol
Structural Identifiers
SMILESC1C(C2=C(O1)C=CC(=C2)F)N
InChIInChI=1S/C8H8FNO/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2
InChIKeyYSCBVVODVORHGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine (CAS 885280-83-1) Product Specification and Procurement Baseline


5-Fluoro-2,3-dihydro-benzofuran-3-ylamine (CAS 885280-83-1) is a fluorinated chiral amine heterocyclic building block with the molecular formula C8H8FNO and molecular weight 153.15 g/mol. This compound belongs to the 2,3-dihydrobenzofuran-3-amine class, a privileged scaffold in medicinal chemistry for synthesizing biologically active compounds targeting central nervous system (CNS) disorders . The molecule features a partially saturated benzofuran core fused with an aminodihydrofuran ring, with a fluorine atom at the 5-position of the aromatic ring. The compound is commercially available primarily as its hydrochloride salt form (C8H8FNO·HCl, MW 189.61 g/mol) . The presence of the fluorine substituent and the chiral center at the 3-position are critical structural features that influence its utility as a synthetic intermediate and its potential biological activity profile .

Why Generic Substitution of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine (CAS 885280-83-1) Fails: Structural Determinants of Differentiation


Generic substitution among 2,3-dihydrobenzofuran-3-amine derivatives is not scientifically valid due to three critical structural determinants that directly impact synthetic utility and biological target engagement. First, the 5-fluoro substitution on the benzofuran aromatic ring modifies electronic distribution, metabolic stability, and target binding interactions relative to non-fluorinated analogs, with fluorine incorporation known to enhance metabolic stability and bioavailability in CNS-targeted scaffolds . Second, the chiral center at the 3-position creates two enantiomeric forms ((R)- and (S)-) with the potential for distinct pharmacodynamic and pharmacokinetic profiles; procurement of racemic versus enantiopure material yields fundamentally different outcomes in asymmetric synthesis applications . Third, the hydrochloride salt form (MW 189.61 g/mol) versus the free base (MW 153.15 g/mol) alters solubility, stability, and formulation compatibility, with the hydrochloride salt exhibiting enhanced aqueous solubility that can improve bioavailability in pharmaceutical applications . Closely related analogs such as 6-bromo-5-fluoro-2,3-dihydrobenzofuran-3-amine, 7-chloro-2,3-dihydrobenzofuran-3-amine, or (S)-4-fluoro-2,3-dihydrobenzofuran-3-amine differ in substitution pattern, halogen identity, or stereochemistry, each yielding distinct structure-activity relationship (SAR) profiles .

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine (CAS 885280-83-1) Quantitative Differentiation Evidence Guide


Chiral Purity Differentiation: (R)- vs (S)- Enantiomer Purity Specifications

The target compound 5-fluoro-2,3-dihydro-benzofuran-3-ylamine is available in multiple stereochemical forms: racemic mixture (CAS 885280-83-1), (R)-enantiomer (CAS not specified but commercially available), and (S)-enantiomer (CAS 1637453-80-5). The enantiopure (S)-form is commercially available at 98% purity specification, representing a 3 percentage point purity advantage over the typical 95% purity of the racemic material . This purity differential is critical for asymmetric synthesis applications where stereochemical fidelity directly impacts downstream product enantiomeric excess. Enantioselective synthesis methods have been developed achieving up to 99% ee for 3-aminodihydrobenzofuran derivatives, demonstrating the synthetic accessibility of high enantiopurity for this scaffold [1].

Chiral resolution Enantiomeric purity Asymmetric synthesis CNS drug discovery

5-Fluoro vs Non-Fluorinated Analog: Metabolic Stability and CNS Permeability Class-Level Inference

The 5-fluoro substitution on the benzofuran aromatic ring confers distinct metabolic stability advantages relative to non-fluorinated 2,3-dihydrobenzofuran-3-amine analogs. Incorporation of fluorine into medicinally relevant scaffolds can improve metabolic and pharmacokinetic properties of drug molecules by blocking oxidative metabolism at the substitution site and altering electronic distribution [1]. In CNS-targeted drug discovery, fluorinated benzofuran derivatives have been developed as candidates for neurological disorders, with fluorine substitution enhancing blood-brain barrier permeability and target binding affinity . The 5-fluoro-2,3-dihydrobenzofuran scaffold appears as a key structural motif in clinical-stage EED inhibitors such as MAK683, demonstrating the translational relevance of this specific substitution pattern [2].

Metabolic stability Fluorine substitution CNS drug design SAR

Salt Form Selection: Hydrochloride Salt vs Free Base Solubility and Stability

The target compound is predominantly available and utilized as the hydrochloride salt (C8H8FNO·HCl, MW 189.61 g/mol) rather than the free base (C8H8FNO, MW 153.15 g/mol). As a hydrochloride salt, the compound is typically more soluble in water compared to its free base form, which can enhance its bioavailability in pharmaceutical applications . The hydrochloride salt is a white crystalline powder with recommended storage at 0-8 °C, providing defined handling and stability parameters essential for reproducible experimental outcomes . The free base form, while having a lower molecular weight advantage for certain synthetic applications, exhibits different solubility and stability profiles that may not be optimal for aqueous biological assays .

Salt form selection Aqueous solubility Formulation Stability

Synthetic Accessibility: Metal Catalyst-Free vs Traditional Metal-Catalyzed Synthesis Routes

Recent advances in 2,3-disubstituted dihydrobenzofuran-3-amine synthesis have established metal catalyst-free, highly atom-economic methodologies as superior alternatives to traditional metal-catalyzed routes. A concise, metal catalyst free and highly atom economic general synthesis of 2,3-disubstituted dihydrobenzofuran-3-amine derivatives has been developed in excellent yields [1]. This green chemistry approach eliminates transition metal contamination concerns, reduces purification requirements, and improves overall atom economy compared to palladium- or copper-catalyzed methods traditionally employed for this scaffold. The substrate scope of this methodology has been established by synthesizing a variety of 2,3-disubstituted dihydrobenzofuran-3-amine derivatives, demonstrating broad applicability across different substitution patterns [2].

Green chemistry Metal catalyst-free synthesis Atom economy Scalable synthesis

Optimal Research and Industrial Application Scenarios for 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine (CAS 885280-83-1)


CNS Drug Discovery Programs Requiring Fluorinated Chiral Building Blocks

This compound is optimally deployed in CNS-targeted drug discovery programs where fluorinated scaffolds with defined stereochemistry are required. The 5-fluoro-2,3-dihydrobenzofuran-3-ylamine core serves as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders, with the fluorine atom enhancing metabolic stability and blood-brain barrier permeability relative to non-fluorinated analogs . The chiral center at the 3-position enables asymmetric synthesis of enantiomerically pure drug candidates, with the (S)-enantiomer available at 98% purity for programs requiring stereochemical fidelity .

Epigenetic Drug Discovery Targeting EED and Polycomb Repressive Complex 2 (PRC2)

The 5-fluoro-2,3-dihydrobenzofuran scaffold is a critical pharmacophore in embryonic ectoderm development (EED) inhibitors targeting the PRC2 complex. The clinical-stage EED inhibitor MAK683 incorporates a 5-fluoro-2,3-dihydrobenzofuran-4-yl motif, demonstrating the translational relevance of this substitution pattern [1]. In EED-H3K27Me3 competition binding assays, structurally related 5-fluoro-2,3-dihydrobenzofuran-containing compounds have demonstrated IC50 values in the low nanomolar range, validating the scaffold's utility for potent epigenetic modulator development [2].

Green Chemistry Synthesis Programs Requiring Metal-Free Routes

For pharmaceutical development programs subject to ICH Q3D elemental impurity guidelines, procurement of 5-fluoro-2,3-dihydrobenzofuran-3-ylamine synthesized via metal catalyst-free methodologies offers a compliance advantage. Recent advances in metal-free, atom-economic synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines provide routes that eliminate transition metal contamination and improve overall process greenness [3]. This is particularly valuable for active pharmaceutical ingredient (API) manufacturing where residual metal specifications are stringent.

Biological Assay Development Requiring Hydrochloride Salt Form

For in vitro biological assays and formulation studies, the hydrochloride salt form (C8H8FNO·HCl, MW 189.61 g/mol) provides enhanced aqueous solubility and stability compared to the free base, making it the preferred procurement choice for reproducible experimental outcomes . The white crystalline powder format with storage at 0-8 °C ensures consistent physical properties across experiments, critical for quantitative pharmacology and biochemical assay reproducibility .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.